molecular formula C10H10N2 B1314835 Quinolin-4-ylmethanamine CAS No. 5632-13-3

Quinolin-4-ylmethanamine

Cat. No.: B1314835
CAS No.: 5632-13-3
M. Wt: 158.2 g/mol
InChI Key: BVQGQPVMVBOTID-UHFFFAOYSA-N
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Description

Quinolin-4-ylmethanamine is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. This compound, specifically, has garnered attention due to its potential therapeutic properties and its role as an intermediate in the synthesis of more complex molecules.

Future Directions

Quinoline motifs, including Quinolin-4-ylmethanamine, have been the focus of numerous research studies due to their various applications in medicinal and industrial chemistry . Future research may focus on developing greener and more sustainable chemical processes . Additionally, recent advances in the synthesis of quinoline derivatives suggest potential future directions in the pharmaceutical industry .

Mechanism of Action

Target of Action

Quinolin-4-ylmethanamine, like other quinolones, primarily targets bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction inhibits the supercoiling process of bacterial DNA, thereby disrupting DNA replication and transcription, leading to cell death .

Biochemical Pathways

The action of this compound affects the biochemical pathways related to DNA replication and transcription. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the supercoiling process of bacterial DNA, which is essential for DNA replication, transcription, repair, and recombination .

Pharmacokinetics

Most quinolones are 80 to 100% bioavailable from the oral route, with absorption occurring within 1 to 3 hours . They are widely distributed throughout the body, with volumes of distribution greater than 1.5 L/kg . Quinolones are also known for their excellent tissue penetration .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and replication, leading to cell death . This is achieved by disrupting the supercoiling process of bacterial DNA, which is essential for DNA replication and transcription .

Action Environment

The efficacy and stability of this compound, like other quinolones, can be influenced by various environmental factors. It’s worth noting that the development of resistance to quinolones is an ongoing concern, highlighting the need for careful use and ongoing research .

Biochemical Analysis

Biochemical Properties

Quinolin-4-ylmethanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with amyloid-beta (Aβ) peptides, which are associated with neurodegenerative diseases such as Alzheimer’s disease . The compound inhibits the aggregation of Aβ peptides, thereby potentially reducing neurotoxicity. Additionally, this compound interacts with various enzymes involved in metabolic pathways, influencing their activity and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. In neuronal cells, it has been shown to attenuate Aβ-induced neurotoxicity, thereby protecting against cell death . The compound influences cell signaling pathways, particularly those involved in neuroprotection and anti-apoptotic mechanisms. This compound also affects gene expression by modulating the transcription of genes associated with cell survival and stress response.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to Aβ peptides, preventing their aggregation into toxic oligomers and fibrils . This binding interaction inhibits the formation of neurotoxic aggregates, thereby protecting neuronal cells. Additionally, this compound may inhibit or activate specific enzymes, leading to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its activity over extended periods. It may undergo degradation under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have sustained protective effects on neuronal cells, reducing the impact of Aβ-induced neurotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-4-ylmethanamine typically involves the reaction of quinoline with formaldehyde and ammonia. This process is known as the Mannich reaction, which is a classical method for the formation of β-amino carbonyl compounds. The reaction conditions usually involve the use of an acid catalyst and are carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or platinum can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Quinolin-4-ylmethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-4-ylmethanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield quinolin-4-ylmethanol, typically using reducing agents like lithium aluminum hydride.

    Substitution: The amino group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

    Oxidation: Quinolin-4-ylmethanone.

    Reduction: Quinolin-4-ylmethanol.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

Quinolin-4-ylmethanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the treatment of diseases such as malaria, cancer, and bacterial infections.

    Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.

Comparison with Similar Compounds

Quinolin-4-ylmethanamine can be compared with other similar compounds such as:

    Quinoline: The parent compound, which lacks the amino group present in this compound.

    Quinolin-4-ylmethanol: The reduced form of this compound.

    Quinolin-4-ylmethanone: The oxidized form of this compound.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its amino group provides a site for further functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

quinolin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQGQPVMVBOTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5632-13-3
Record name 5632-13-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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